Enhanced Lipophilicity: A Key Differentiator for CNS Permeability and Organic Phase Partitioning
N-Ethyl-2-(3-methoxyphenoxy)ethanamine (target) exhibits a significantly higher calculated octanol-water partition coefficient (LogP) of 2.18 compared to the primary amine analog 2-(3-methoxyphenoxy)ethanamine, which has an XLogP3 value of 1.3 [1]. This 0.88-unit increase in LogP translates to an approximately 7.6-fold greater predicted lipophilicity, a critical parameter for compounds intended to cross biological membranes, such as the blood-brain barrier, or for those designed to partition into organic solvents during extraction or chromatography . The N-ethyl group is the sole structural difference driving this change, demonstrating the profound impact of this substitution on the molecule's physicochemical profile.
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.18 (computed) |
| Comparator Or Baseline | 2-(3-methoxyphenoxy)ethanamine (CAS 6487-86-1): XLogP3 = 1.3 (computed by PubChem) |
| Quantified Difference | Δ LogP = +0.88 (approximately 7.6x more lipophilic) |
| Conditions | Predicted/computed property values from authoritative databases |
Why This Matters
Higher lipophilicity directly influences a compound's ability to permeate cell membranes and the blood-brain barrier, making this compound a more suitable starting point for CNS-targeted drug discovery programs.
- [1] PubChem. 2-(3-Methoxyphenoxy)ethanamine (CID 2794229). Computed Properties: XLogP3. Accessed April 2026. View Source
